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Compound of Interest

Compound Name:
1-(5,6,7,8-Tetrahydronaphthalen-

2-yl)pentan-1-one

CAS No.: 101498-55-9

Cat. No.: B2989067 Get Quote

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one:
A Lipophilic Scaffold for Medicinal Chemistry
Executive Summary
CAS 101498-55-9, chemically identified as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-
one (or 2-valeryltetralin), is a specialized organic intermediate used primarily in the synthesis of

lipophilic pharmaceutical agents. Unlike its fully aromatic naphthalene counterparts, the

tetrahydronaphthalene (tetralin) core offers a unique "pucker" conformation and altered

metabolic stability profile, making it a critical bioisostere in Structure-Activity Relationship (SAR)

studies targeting GPCRs (e.g., Cannabinoid receptors CB1/CB2) and nuclear receptors (e.g.,

PPARs).

This guide provides a comprehensive technical breakdown of its synthesis, handling, and

application in drug discovery, serving as a reference for synthetic chemists and formulation

scientists.

Chemical Identity & Physicochemical Properties
Understanding the fundamental properties of CAS 101498-55-9 is prerequisite for its use in

multistep synthesis.
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Property Data

Chemical Name
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-

one

CAS Number 101498-55-9

Molecular Formula C₁₅H₂₀O

Molecular Weight 216.32 g/mol

Physical State
Viscous oil or low-melting solid (dependent on

purity)

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate,

DMSO; Insoluble in Water

LogP (Predicted) ~4.5 (Highly Lipophilic)

Key Functional Groups Ketone (C=O), Tetralin Ring (Hydroaromatic)

Structural Insight: The molecule consists of a lipophilic pentyl chain attached via a ketone linker

to position 2 of a tetralin ring. The partial saturation of the ring system reduces planarity

compared to naphthalene, increasing sp³ character and potentially improving solubility in lipid

bilayers while altering pi-stacking interactions in protein binding pockets.

Synthesis & Manufacturing Protocols
The synthesis of CAS 101498-55-9 typically follows a Friedel-Crafts Acylation pathway. This

method is preferred for its scalability and regioselectivity, favoring the β-position (position 2) of

the tetralin ring due to steric factors, though separation from the α-isomer may be required.

Protocol: Friedel-Crafts Acylation of Tetralin
Reagents:

Tetralin (1,2,3,4-Tetrahydronaphthalene) [Substrate]

Valeryl Chloride (Pentanoyl Chloride) [Acylating Agent]

Aluminum Chloride (AlCl₃) [Lewis Acid Catalyst]
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Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and an inert gas inlet (Nitrogen or Argon).

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equiv) and dry DCM (5

mL/g of substrate). Cool the suspension to 0°C using an ice bath.

Acylating Agent Addition: Add Valeryl Chloride (1.05 equiv) dropwise to the AlCl₃ suspension.

Stir for 15 minutes to form the acylium ion complex.

Substrate Addition: Dissolve Tetralin (1.0 equiv) in a minimal amount of DCM. Add this

solution dropwise to the reaction mixture over 30 minutes, maintaining the internal

temperature below 5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to quench the aluminum

complex.

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine,

dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc

gradient) to isolate the 2-substituted isomer from minor 1-substituted byproducts.

Visualization: Synthesis Workflow
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Figure 1: Synthetic pathway for the production of CAS 101498-55-9 via Friedel-Crafts acylation.

Medicinal Chemistry Applications
In drug development, CAS 101498-55-9 serves as a versatile scaffold rather than a final API.

Its primary utility lies in modifying the physicochemical profile of drug candidates.

A. Bioisosteric Replacement (Naphthalene vs. Tetralin)
Researchers often replace a flat aromatic naphthalene ring with a tetralin ring (CAS 101498-

55-9 core) to:

Disrupt Planarity: The aliphatic portion of the tetralin ring adopts a "half-chair" conformation,

which can improve fit in non-planar hydrophobic pockets.

Reduce Melting Point: Lower crystal lattice energy often correlates with improved solubility in

formulation vehicles.

Metabolic Blocking: The saturated carbons are susceptible to P450 oxidation, providing a

handle for tuning half-life (e.g., introducing fluorine at these positions in subsequent steps).

B. Precursor for Synthetic Cannabinoids & GPCR Ligands
The structure of CAS 101498-55-9 mimics the "naphthoyl" moiety found in early synthetic

cannabinoids (e.g., JWH-018).

Reaction Logic: The ketone group can be reduced to a methylene or alcohol, or reacted with

indole/indazole precursors to form hybrid ligands.

Target: CB2 receptor agonists for inflammation or CB1 antagonists for metabolic disorders.

Visualization: SAR Decision Tree
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Figure 2: Strategic rationale for using the tetralin scaffold in lead optimization.

Analytical Quality Control (QC)
To ensure the integrity of biological data, the purity of CAS 101498-55-9 must be verified. The

primary impurity is the 1-isomer (regioisomer), which has distinct retention times.
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Method Parameter Specification

HPLC Column
C18 Reverse Phase (e.g.,

Agilent Zorbax)

Mobile Phase
ACN:Water (Gradient 50% ->

95%)

Detection
UV @ 254 nm (Aromatic

absorption)

GC-MS Inlet Temp 250°C

Ionization EI (70 eV)

Key Fragment
m/z 131 (Tetralin cation), m/z

159 (Loss of butyl)

NMR ¹H NMR (CDCl₃)
Distinct multiplet for saturated

ring protons (1.7-2.8 ppm)

Safety & Regulatory Handling
Signal Word: WARNING

Hazard Statements:

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[1][2]

Handling:

Always handle in a fume hood to avoid inhalation of vapors.[4]

Wear nitrile gloves and safety goggles.

Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the benzylic

positions over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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